molecular formula C23H19ClFN5O3S B2751089 2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide CAS No. 1019098-74-8

2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No. B2751089
CAS RN: 1019098-74-8
M. Wt: 499.95
InChI Key: TYWJCFTXDDQCIO-UHFFFAOYSA-N
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Description

2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN5O3S and its molecular weight is 499.95. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

A key area of application for compounds like "2-(5-amino-3-((4-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide" is in the development of anticancer agents. For instance, derivatives of sulfonamide, a related class, have been explored for their cytotoxic activity against cancer cell lines. Ghorab et al. (2015) synthesized sulfonamide derivatives and screened them for anticancer activity against breast and colon cancer cell lines, highlighting the potential of such compounds in cancer therapy Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015.

Antimicrobial Applications

Compounds with a sulfonamide moiety, similar to the chemical structure , have been investigated for their antimicrobial properties. Darwish et al. (2014) conducted a study on the synthesis of new heterocyclic compounds incorporating sulfamoyl groups to evaluate their antibacterial and antifungal activities. This research underscores the versatility of these compounds in addressing microbial resistance Darwish, E., Abdel Fattah, A. M., Attaby, F., & Oqba N. Al-Shayea, 2014.

Structural and Molecular Studies

The study of molecular structures and interactions is another significant application of such compounds. Boechat et al. (2011) detailed the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, showcasing the importance of these compounds in understanding molecular geometry, hydrogen bonding, and other intermolecular interactions Boechat, N., Bastos, M., Maciel, L. C., Kover, W. B., Wardell, S., & J. Wardell, 2011.

Drug Discovery and Development

The synthesis and evaluation of novel compounds for drug discovery represent a broad application area. Research into novel sulfonamide derivatives for potential therapeutic applications, as demonstrated by Mistry et al. (2009), exemplifies the ongoing efforts to develop new drugs with improved efficacy and safety profiles Mistry, B., Desai, K. R., & Sanket M. Intwala, 2009.

properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-fluoroanilino)pyrazol-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O3S/c24-15-5-4-6-18(13-15)27-20(31)14-30-22(26)21(34(32,33)19-7-2-1-3-8-19)23(29-30)28-17-11-9-16(25)10-12-17/h1-13H,14,26H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJCFTXDDQCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.